2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole
Description
This compound features a central indole core substituted at the 3-position with a hybrid benzyl group bearing a 2-methylindole and a 3-pyridyl moiety. The 3-pyridyl group introduces polarity and hydrogen-bonding capacity, which may enhance binding interactions in biological systems compared to non-polar or electron-withdrawing substituents.
Properties
IUPAC Name |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3/c1-15-22(18-9-3-5-11-20(18)26-15)24(17-8-7-13-25-14-17)23-16(2)27-21-12-6-4-10-19(21)23/h3-14,24,26-27H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFCKEKXFOFHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazine and ketones under acidic conditions . Another approach is the use of organocatalysts in a one-pot three-component reaction, which involves the reaction of phthalhydrazide, aldehydes, and indoline-2-one under reflux conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A study demonstrated that indoles can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
Antimicrobial Properties
Indole derivatives also possess antimicrobial activity against a range of pathogens. The presence of the pyridine ring enhances the compound's interaction with microbial enzymes, making it a candidate for developing new antibiotics. Research has shown that certain indole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function .
Neuroprotective Effects
Recent studies suggest that compounds similar to this compound may exhibit neuroprotective effects. They have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting oxidative stress and inflammation in neuronal cells .
Material Science Applications
Organic Electronics
The unique electronic properties of indole derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been shown to enhance charge transport properties, leading to improved device performance .
Sensors
Indole-based compounds are being explored as sensing materials due to their ability to interact with various analytes. For example, the compound can be functionalized to develop sensors for detecting environmental pollutants or biological markers, leveraging its fluorescence properties .
Synthesis and Case Studies
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available indoles and pyridines. Common methods include:
- Condensation Reactions : Combining indole derivatives with pyridine-based reagents under acidic or basic conditions.
- Cyclization Reactions : Utilizing cyclization techniques to form the indole structure while incorporating the pyridine moiety.
Case Study: Anticancer Activity
A notable study investigated the anticancer effects of various indole derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines, attributed to the compound's ability to induce apoptosis via mitochondrial pathways. This study highlights the potential of this compound as a lead candidate for further drug development .
Mechanism of Action
The mechanism of action of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. It can bind to multiple receptors, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the benzyl position significantly impacts molecular properties. Key comparisons include:
Notes: <sup>a</sup> logP values estimated using fragment-based methods. <sup>b</sup> Molecular weight inferred from analog in by replacing 4-nitrophenyl (C₆H₄NO₂) with 3-pyridyl (C₅H₄N).
- Electron-Donating vs.
- Polarity : The pyridyl group enhances polarity compared to phenyl or nitro-substituted analogs, which may improve aqueous solubility and bioavailability.
Structural and Spectroscopic Comparisons
- 13C-NMR Shifts : Evidence reports C-3 chemical shifts at ~101–109 ppm for indole derivatives, consistent with sp² hybridization. The pyridyl group in the target compound may deshield adjacent carbons, shifting signals upfield compared to nitro-substituted analogs.
- Crystallography : Indole derivatives with pyridyl groups (e.g., ) exhibit planar geometries, favoring π-π stacking interactions.
Biological Activity
The compound 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole (C24H21N3) is a complex indole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings.
Chemical Structure and Properties
The molecular structure of the compound includes an indole core, which is known for its diverse biological activities. The compound's molecular formula is C24H21N3 with a molecular weight of 369.44 g/mol. Its structural features contribute to its interactions with various biological targets.
Antimicrobial Activity
Indole derivatives have shown significant antimicrobial properties. In studies involving similar indole compounds, it was found that:
- Minimum Inhibitory Concentration (MIC) values were assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- For instance, a related compound demonstrated an MIC of 0.98 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus) . This suggests that the target compound may exhibit comparable or enhanced antimicrobial efficacy.
Anticancer Activity
The anticancer potential of indole derivatives is well-documented. Research indicates that:
- Compounds with indole structures can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- For example, a study reported that indole derivatives exhibited significant antiproliferative activity against several cancer cell lines (A549, HT-29) with IC50 values in the micromolar range .
- The presence of the pyridine moiety in the structure may enhance the interaction with cancer cell receptors, potentially leading to increased cytotoxicity.
Anti-inflammatory Activity
Indole compounds are also recognized for their anti-inflammatory properties:
- They have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
- A specific derivative exhibited promising results in reducing inflammation markers in vitro, indicating that the target compound may possess similar anti-inflammatory effects.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of related indole compounds:
| Study | Compound | Activity | Results |
|---|---|---|---|
| Zhang et al. (2023) | 2-amino-3-cyano derivatives | Anticancer | Significant activity against H460, A549 cell lines |
| MDPI Study (2023) | Indolylquinazolinones | Antimicrobial | MIC values as low as 0.98 μg/mL against MRSA |
| Recent Review (2024) | Indole-containing complexes | Anticancer | Higher activity than reference drugs like gefitinib |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
